
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate
Overview
Description
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (CAS: 41556-26-7) is a hindered amine light stabilizer (HALS) widely used in polymers, coatings, and resins to mitigate degradation caused by UV radiation and oxidative stress. It is synthesized via transesterification of dimethyl sebacate with 1,2,2,6,6-pentamethyl-4-piperidinol, typically catalyzed by tetrabutyl orthotitanate under optimized conditions (180°C, 8 hours) to achieve a yield of ~93% . Its molecular formula is C₃₀H₅₆N₂O₄ (molecular weight: 508.79 g/mol), featuring two pentamethylpiperidyl groups attached to a sebacic acid backbone .
The compound functions by scavenging free radicals generated during polymer oxidation, thereby reducing chain scission and hydroperoxide formation. It is particularly effective in cellulose-based materials (e.g., paper) and 3D-printing resins, where it lowers hydroxyl radical concentrations and slows hygrothermal degradation . Commercial formulations like Tinuvin 292 combine it with methyl 1,2,2,6,6-pentamethyl-4-piperidyl sebacate (CAS: 82919-37-7) to enhance solubility and synergistic stabilization .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is typically synthesized through the esterification of sebacic acid with 1,2,2,6,6-pentamethyl-4-piperidinol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the resulting product is purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically obtained as a colorless to light yellow liquid, which is then packaged and distributed for various applications .
Chemical Reactions Analysis
Types of Reactions: Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate primarily undergoes substitution reactions due to the presence of the piperidyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic reagents such as alkyl halides or acyl chlorides. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the piperidyl groups, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alkylated or acylated derivatives, while oxidation reactions can produce oxidized piperidyl compounds .
Scientific Research Applications
Coatings and Paints
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate is extensively used in the formulation of coatings and paints due to its ability to provide UV protection and enhance the stability of the coatings.
- Types of Coatings :
- Industrial Coatings : Used in protective coatings for machinery and equipment.
- Automotive Coatings : Enhances the durability of automotive finishes against weathering.
- Wood Coatings : Protects wooden surfaces from UV damage and degradation.
Application Type | Benefits |
---|---|
Industrial Coatings | UV protection, increased lifespan |
Automotive Coatings | Resistance to cracking and gloss loss |
Wood Coatings | Prevents discoloration and surface damage |
Radiation Curable Systems
This compound is utilized in radiation-curable systems such as UV-cured inks and coatings. Its presence significantly improves the performance of these materials by minimizing defects like cracking and loss of gloss.
- Applications :
- UV-Cured Inks : Used in printing applications where quick drying times are essential.
- Coatings for Electronics : Provides protective layers that are resistant to environmental stressors.
3D Printing
Recent studies have highlighted its role in the preparation of photosensitive resins for 3D printing technologies. The compound aids in enhancing the mechanical properties and stability of printed objects under UV exposure .
Adhesives and Sealants
This compound is also incorporated into adhesives and sealants to improve their resistance to UV light and extend their service life.
Automotive Coating Durability
A study evaluated the performance of automotive coatings containing TINUVIN 292 under accelerated weathering conditions. Results indicated that vehicles coated with formulations including this stabilizer showed significantly less degradation over time compared to those without it .
Wood Preservation
In a comparative analysis of wood coatings, those formulated with this compound exhibited enhanced resistance to UV-induced discoloration and surface cracking over a two-year period .
Mechanism of Action
The mechanism of action of bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate involves its ability to scavenge free radicals generated by UV radiation. The piperidyl groups in the compound act as radical scavengers, neutralizing the free radicals and preventing them from initiating degradation reactions in the material. This process helps to maintain the structural integrity and appearance of the material, thereby extending its lifespan .
Comparison with Similar Compounds
The following table summarizes key structural, functional, and application-based differences between Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate and analogous HALS:
Key Findings from Comparative Studies
Structural Impact on Performance: The pentamethyl groups in this compound provide greater steric hindrance compared to tetramethyl derivatives (e.g., H90), enhancing its stability against oxidation but slightly reducing solubility in nonpolar matrices . H90 (tetramethyl variant) exhibits better compatibility with lacquer films due to lower steric bulk, resulting in improved lightfastness and mechanical retention .
Synergistic Formulations :
- Blending this compound with its methyl ester counterpart (Tinuvin 292) improves dispersion in acrylic resins and reduces phase separation, critical for 3D-printing applications .
- Combining HALS with UV absorbers (e.g., Tinuvin 1130) amplifies photostability in coatings, reducing degradation rates by up to 70% .
Application-Specific Efficacy: In cellulose preservation, this compound reduces hydroperoxide formation by 50% and hydroxyl radicals by 30% under hygrothermal aging, outperforming Irgafos 168 . H60’s phenolic component enables dual-action stabilization, making it preferable for extreme UV environments, though it may interfere with enzymatic reactions in biopolymers .
Biocompatibility Concerns :
- Leachates from 3D-printing resins containing this compound have raised cytotoxicity concerns, unlike H90 or H60, which are less prevalent in medical-grade materials .
Biological Activity
Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (often referred to as Tinuvin 292) is a hindered amine light stabilizer (HALS) widely used in coatings, printing, and packaging materials. Its unique chemical structure allows it to effectively absorb UV radiation and prevent photodegradation of polymers. This article explores the biological activity of this compound, including its toxicity profiles, metabolic pathways, and potential applications in biomedical fields.
- Molecular Formula : C30H56N2O4
- Molecular Weight : 508.78 g/mol
- CAS Number : 41556-26-7
- Synonyms : TINUVIN 292, HALS-4
Toxicity and Safety Assessment
The toxicity of this compound has been evaluated through various studies. Key findings include:
Acute Toxicity
- Oral Toxicity : The median lethal dose (LD50) for this compound in rats ranges from 2369 to 3920 mg/kg bodyweight. This indicates low acute oral toxicity compared to other compounds in its class .
- Dermal Toxicity : The LD50 for dermal exposure is reported to be greater than 2000 mg/kg bodyweight .
- Inhalation Toxicity : Limited data are available; however, related compounds exhibit higher toxicity via inhalation routes .
Sub-lethal Effects
Common signs of toxicity observed in animal studies include:
- Raised hair
- Hunched posture
- Rapid breathing and salivation
Metabolism and Biodegradation
Upon exposure, this compound undergoes metabolic degradation primarily through phase I hydrolysis. The main metabolites identified are:
- 3,3,4,5,5-Pentamethylpiperidin-4-ol
- Decanedioic acid
These metabolites have been shown to exhibit different biological activities and toxicological profiles compared to the parent compound .
Antioxidant Properties
Recent studies suggest that this compound may reduce oxidative stress by decreasing hydroperoxide concentrations in various biological systems. This property can be particularly beneficial in formulations aimed at enhancing the stability of biological materials against oxidative damage .
Biomedical Applications
The compound has shown promise in biomedical applications due to its biocompatibility and low cytotoxicity. For instance:
- It has been utilized in the preparation of photosensitive resins for 3D printing applications that require biocompatible materials.
- Research indicates that formulations containing this compound exhibit suitable rheological properties and non-toxic effects on osteoblast-like cells .
Case Studies
Q & A
Q. Basic: What are the established synthetic routes for Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate, and how can reaction conditions be optimized for academic-scale production?
The primary synthesis involves an ester exchange reaction between dimethyl sebacate and 1,2,2,6,6-pentamethyl-4-hydroxypiperidine under catalytic conditions (e.g., using metal alkoxides or acid catalysts) . Methodological optimization includes:
- Temperature control : Maintaining 150–180°C to balance reaction rate and byproduct formation.
- Catalyst screening : Testing titanium(IV) isopropoxide vs. p-toluenesulfonic acid for yield improvement.
- Purification : Fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >95% .
Q. Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- FTIR : C=O stretching (~1740 cm⁻¹) and N–H bending (~1600 cm⁻¹) validate functional groups .
- Mass spectrometry (ESI-TOF) : Molecular ion [M+H]⁺ at m/z 509.4 confirms molecular weight .
Q. Basic: How does this compound function as a light stabilizer in polymer matrices?
The compound acts as a hindered amine light stabilizer (HALS) , scavenging free radicals generated by UV exposure in polymers like polypropylene. Mechanism:
- Cyclic nitroxide radical formation from the piperidyl group, terminating degradation chains .
- Methodological validation includes accelerated weathering tests (Xenon arc, ISO 4892-2) with FTIR monitoring of carbonyl index changes .
Q. Advanced: What are the degradation pathways of this compound under environmental conditions, and how can these be quantified?
- Hydrolysis : Degrades in aqueous media (pH 7–9) via ester cleavage, forming sebacic acid and pentamethylpiperidinol. Monitor via LC-MS/MS with a C8 column and MRM transitions .
- Photolysis : UV irradiation (254 nm) generates nitroxide radicals and secondary amines. Use EPR spectroscopy to track radical persistence .
- Soil half-life : Conduct OECD 307 studies, extracting residues with acetonitrile and quantifying via GC-FID .
Q. Advanced: How do synergistic effects between this compound and phenolic antioxidants enhance polymer stability?
- Methodology :
Q. Advanced: What analytical strategies address contradictions in environmental persistence data for this compound?
- Data reconciliation : Compare OECD 301F (ready biodegradability) vs. OECD 307 (soil degradation) results.
- Low water solubility (<0.1 mg/L) limits bioavailability in aqueous tests, skewing biodegradability assessments .
- Use QSAR modeling to predict log Kow (4.2) and bioaccumulation potential, aligning with experimental LC₅₀ values for Daphnia magna (EC₅₀ >10 mg/L) .
Q. Advanced: What methodologies are recommended for assessing the ecotoxicological impact of this compound in aquatic ecosystems?
- Acute toxicity : Follow OECD 202 (Daphnia magna immobilization test) with 48-hour exposure and LC₅₀ calculation .
- Chronic toxicity : Algal growth inhibition (OECD 201) using Pseudokirchneriella subcapitata, measuring EC₁₀ via cell counts .
- Bioaccumulation : Apply bioconcentration factor (BCF) assays with rainbow trout, extracting tissue samples via Soxhlet and analyzing via HPLC-UV .
Q. Advanced: How can computational modeling elucidate the interaction mechanisms of this compound within polymer matrices?
- Molecular dynamics (MD) simulations : Model diffusion coefficients in polyethylene using OPLS-AA force fields.
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict H-bonding with polymer chains .
- Validate with AFM-IR to map local chemical interactions at nanoscale resolution .
Q. Notes
- Avoid citing non-authoritative sources (e.g., ).
- For synthesis and mechanistic studies, prioritize Ashford’s Dictionary and ECHA reports .
- Advanced methodologies (e.g., MD simulations, ToF-SIMS) require interdisciplinary collaboration.
Properties
IUPAC Name |
bis(1,2,2,6,6-pentamethylpiperidin-4-yl) decanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56N2O4/c1-27(2)19-23(20-28(3,4)31(27)9)35-25(33)17-15-13-11-12-14-16-18-26(34)36-24-21-29(5,6)32(10)30(7,8)22-24/h23-24H,11-22H2,1-10H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOILICUEWXSLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)OC(=O)CCCCCCCCC(=O)OC2CC(N(C(C2)(C)C)C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0036479 | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; NKRA, Yellowish liquid with an ester-like odor; [BASF MSDS] | |
Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20330 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0001 [mmHg] | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20330 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
41556-26-7 | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) decanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41556-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041556267 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanedioic acid, 1,10-bis(1,2,2,6,6-pentamethyl-4-piperidinyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidinyl) sebacate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0036479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.380 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHJ5QK3K4J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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